molecular formula C10H11F2NO B12976905 (R)-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine

(R)-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine

Cat. No.: B12976905
M. Wt: 199.20 g/mol
InChI Key: DOSRPQOPQDIQSW-SECBINFHSA-N
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Description

®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine is a chemical compound with a unique structure that includes a prop-2-en-1-amine backbone substituted with a 2,5-difluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and ®-1-phenylethylamine.

    Condensation Reaction: The aldehyde group of 2,5-difluoro-4-methoxybenzaldehyde reacts with the amine group of ®-1-phenylethylamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine: shares similarities with other fluorinated phenylamines, such as:

Uniqueness

  • The presence of both fluorine and methoxy groups on the phenyl ring imparts unique electronic properties to ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine, distinguishing it from other similar compounds. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

(1R)-1-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H11F2NO/c1-3-9(13)6-4-8(12)10(14-2)5-7(6)11/h3-5,9H,1,13H2,2H3/t9-/m1/s1

InChI Key

DOSRPQOPQDIQSW-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)F)[C@@H](C=C)N)F

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(C=C)N)F

Origin of Product

United States

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